molecular formula C9H6NNaO2S2 B569542 Acetic acid, (2-benzothiazolylthio)-, sodium salt CAS No. 112923-13-4

Acetic acid, (2-benzothiazolylthio)-, sodium salt

Katalognummer: B569542
CAS-Nummer: 112923-13-4
Molekulargewicht: 247.262
InChI-Schlüssel: OHOGYZKRCZUTIL-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid, (2-benzothiazolylthio)-, sodium salt is a chemical compound with the molecular formula C₉H₆NNaO₂S₂ and a molecular weight of 247.269 g/mol . It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a benzothiazole ring, which is a fused heterocyclic structure containing both sulfur and nitrogen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Acetic acid, (2-benzothiazolylthio)-, sodium salt typically involves the reaction of 2-mercaptobenzothiazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the thiol group of 2-mercaptobenzothiazole attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and pH, are optimized to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: Acetic acid, (2-benzothiazolylthio)-, sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thio group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or thioether derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Acetic acid, (2-benzothiazolylthio)-, sodium salt has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Acetic acid, (2-benzothiazolylthio)-, sodium salt involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to cell death in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

    2-Mercaptobenzothiazole: A precursor in the synthesis of Acetic acid, (2-benzothiazolylthio)-, sodium salt.

    Benzothiazole: The parent compound, which forms the core structure of this compound.

    Benzothiazole-2-thiol: A related compound with similar chemical properties.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

112923-13-4

Molekularformel

C9H6NNaO2S2

Molekulargewicht

247.262

IUPAC-Name

sodium;2-(1,3-benzothiazol-2-ylsulfanyl)acetate

InChI

InChI=1S/C9H7NO2S2.Na/c11-8(12)5-13-9-10-6-3-1-2-4-7(6)14-9;/h1-4H,5H2,(H,11,12);/q;+1/p-1

InChI-Schlüssel

OHOGYZKRCZUTIL-UHFFFAOYSA-M

SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)[O-].[Na+]

Synonyme

(Benzothiazol-2-ylthio)acetic acid sodium salt

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.